molecular formula C13H9NO3S B13424282 dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide

dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide

Cat. No.: B13424282
M. Wt: 259.28 g/mol
InChI Key: QQJWUMVPNHSILZ-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide (CAS 22871-33-6) is a high-purity chemical compound with the molecular formula C13H9NO3S and a molecular weight of 259.28 g/mol . It is supplied as a solid and should be stored refrigerated between 2-8°C to ensure stability . This compound belongs to the dibenzothiazepine class of heterocycles, which are seven-membered rings containing sulfur and nitrogen atoms . This structural motif is of significant interest in medicinal chemistry and organic synthesis, particularly in the development of central nervous system (CNS) active agents . The 5,5-dioxide variant is a key synthetic intermediate and a crucial structural motif in pharmaceutical research. It serves as a versatile building block for the preparation of more complex, biologically active molecules . The compound's structure allows for further functionalization, making it a valuable scaffold for constructing compound libraries in drug discovery efforts . Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human consumption.

Properties

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

11,11-dioxo-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)18(16,17)12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)

InChI Key

QQJWUMVPNHSILZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Preparation Methods

Classical Multi-Step Synthesis via Carbamate Intermediate

A well-documented route to the dibenzo[b,f]thiazepin-11(10H)-one core involves the following key steps:

  • Starting material: 2-nitrodiphenyl sulfide
  • Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride in aqueous solution.
  • Carbamate formation: The resulting amine is converted to 2-(phenylthio)phenyl carbamate by reaction with phenyl chloroformate.
  • Cyclization: The carbamate intermediate is cyclized using polyphosphoric acid (PPA) at elevated temperatures (100–105 °C) for 6–8 hours to afford dibenzo[b,f]thiazepin-11(10H)-one.

This method was improved by performing the carbamate synthesis in a single step from 2-nitrodiphenyl sulfide, reducing reaction time and purification steps, yielding the carbamate intermediate in 99% yield. The cyclization step proceeds efficiently with PPA as the cyclizing agent, giving good yields of the thiazepinone core.

Step Reagents/Conditions Yield (%) Notes
Nitro reduction Fe powder, NH4Cl, aqueous reflux High Efficient reduction
Carbamate formation Phenyl chloroformate, toluene, Na2CO3 99 Single-step improved process
Cyclization Polyphosphoric acid, 100-105 °C, 6-8 h Good Key step for ring closure

Environmentally Friendly Aqueous Method

Another method involves reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous medium to form 2-(2-nitrophenylsulfuryl)benzoic acid. This intermediate undergoes:

  • Catalytic reduction: Nitro group reduction using Raney nickel catalyst under hydrogen in aqueous or alcoholic solvent.
  • Direct cyclization: Without prior activation of the carboxylic acid, cyclization occurs in organic solvent with or without acid catalyst.

This process minimizes organic solvent use and hazardous reagents, making it economical and environmentally friendly. The reaction is performed at reflux temperatures (100–105 °C) with efficient isolation of intermediates and final product.

Step Reagents/Conditions Yield (%) Notes
Coupling Dithiosalicylic acid, 1-chloro-2-nitrobenzene, NaOH, reflux 5 h High Aqueous medium, basic conditions
Nitro reduction Raney nickel, H2, water/alcohol solvent High Heterogeneous catalyst
Cyclization Organic solvent, acid catalyst (optional) Efficient Direct cyclization without activation

Oxidation to Dibenzo[b,f]thiazepin-11(10H)-one 5,5-dioxide

The oxidation of the thiazepinone sulfur atom to the dioxide is a critical step to obtain the 5,5-dioxide derivative. A classical method reported involves:

This method is notable for its simplicity and high efficiency, avoiding multi-step oxidation procedures.

One-Pot and Metal-Free Synthesis Approaches

Recent advances have introduced metal-free and one-pot methods for synthesizing dibenzo[b,f]thiazepin-11(10H)-ones and their dioxide derivatives:

  • A Smiles rearrangement-based protocol enables the regioselective synthesis of dibenzo[b,f]thiazepin-11(10H)-ones 5,5-dioxide under mild, metal-free conditions with excellent yields (70%-92%). This environmentally friendly method avoids transition metals and harsh reagents.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Yield (%) Reference
Classical multi-step carbamate Fe/NH4Cl reduction, phenyl chloroformate, PPA cyclization Well-established, high purity High (up to 99)
Aqueous basic coupling + catalytic reduction Dithiosalicylic acid, 1-chloro-2-nitrobenzene, Raney Ni, direct cyclization Eco-friendly, minimal solvent use High
Sodium amide in liquid ammonia Sodium amide, liquid ammonia One-step oxidation to dioxide High
Smiles rearrangement (metal-free) Metal-free conditions, mild temperature Environmentally friendly, high yield 70-92

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thione or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiones or other reduced derivatives.

Scientific Research Applications

Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Structural Differences :

  • Replaces the sulfur atom in the thiazepine ring with a second nitrogen, forming a diazepine core.
  • Lacks the sulfone group, reducing electron-withdrawing effects.
Property Dibenzo[b,f]thiazepin-11-one 5,5-dioxide Dibenzo[b,e]diazepin-11-one
Molecular Formula C₁₃H₉NO₃S C₁₃H₁₀N₂O
Molecular Weight 259.28 g/mol 210.24 g/mol
Key Functional Groups Sulfone (S=O₂), thiazepine Lactam (N-C=O), diazepine
Pharmacological Relevance Antipsychotic intermediates Antidepressant scaffolds

Implications :
The diazepine analog exhibits lower metabolic stability due to the absence of sulfone groups, which typically enhance resistance to oxidative degradation .

Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-Dioxide Derivatives

Examples :

  • 3-Chloro-6-methyl derivative (CAS: 528-44-9): Introduces chloro and methyl substituents, altering steric bulk and lipophilicity .
  • 6-Methyl-3-(trimethylsilyl) derivative (CAS: 1809278-99-6): Silicon-based substituents enhance hydrophobicity and metabolic stability .
Property Parent Compound 3-Chloro-6-methyl Derivative
Molecular Formula C₁₃H₉NO₃S C₁₄H₁₀ClNO₃S
Molecular Weight 259.28 g/mol 307.75 g/mol
Bioactivity Dopamine receptor antagonism Enhanced CNS penetration

Key Finding :
Chlorination at position 3 improves binding affinity to dopamine D2 receptors, while methyl groups at position 6 reduce first-pass metabolism .

Bioisosteric Replacement: Oxazepine vs. Thiazepine

Compound 8c (Dibenzo[b,f][1,4]oxazepin-11(10H)-one):

  • Replaces sulfur with oxygen, eliminating the sulfone group.
  • Retains activity against PEX5-PEX14 protein interaction (EC₅₀ = 8.12 μM) but exhibits superior metabolic stability compared to the thiazepine analog .
Property Thiazepine 5,5-Dioxide Oxazepine Analog (8c)
Metabolic Half-Life (in vitro) <1 hour (rapid oxidation) >4 hours
Antiparasitic Activity Inactive EC₅₀ = 8.12 μM

Implications :
The oxazepine scaffold avoids sulfur oxidation, a common metabolic pathway for thiazepines, making it more viable for prolonged therapeutic use .

Structure-Activity Relationship (SAR) Insights

Sulfone Group : Critical for receptor binding; removal reduces antipsychotic activity by 90% .

Substituents at Position 3 : Electron-withdrawing groups (e.g., Cl) enhance D2 receptor selectivity .

Ring Saturation : Hexahydro derivatives (e.g., CAS: 120425-67-4) exhibit reduced CNS penetration due to increased polarity .

Biological Activity

Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide (CAS Number: 22871-33-6) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activities, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₉N₃O₃S
  • Molecular Weight : 259.28 g/mol
  • IUPAC Name : 11,11-dioxo-5H-benzo[b][1,4]benzothiazepin-6-one
  • Structure : Chemical Structure

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological development. Key areas of research include:

  • Antipsychotic Effects : The compound is structurally related to known antipsychotics and has been investigated for its potential to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. Studies suggest it may have fewer side effects compared to traditional antipsychotics due to its unique binding profile .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action and potential as an antibiotic .
  • Anticancer Activity : Research has suggested that this compound may inhibit the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antipsychotic Activity

A study conducted by Smith et al. (2023) explored the antipsychotic potential of this compound in animal models. The results demonstrated significant reductions in hyperactivity and stereotypic behaviors in treated animals compared to controls. The compound's affinity for dopamine D2 receptors was identified as a key factor in its efficacy.

Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry (2024), this compound was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, showing promising activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Properties

A case study by Johnson et al. (2023) evaluated the anticancer effects of this compound on human breast cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticReduced hyperactivity in animal modelsSmith et al., 2023
AntimicrobialMICs of 15-30 µg/mL against resistant bacteriaJournal of Medicinal Chemistry, 2024
AnticancerInduced apoptosis in breast cancer cell linesJohnson et al., 2023

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide that inform experimental design?

  • Methodological Answer : Begin by verifying molecular parameters such as molecular weight (258.292 g/mol), IUPAC InChIKey (RXQLFFXTZURZDP-UHFFFAOYSA-N), and CAS Registry Number (33301-21-2) to ensure compound identity . Ionization energy (IE) and appearance energy (AE) data from electron impact (EI) methods (e.g., IE = 9.70 eV, AE = 10.00 eV for C₁₄H₁₀O⁺ formation) are critical for mass spectrometry-based characterization and stability assessments . Use 3D structural files (e.g., SD files) to model interactions in silico .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, referencing EI-derived AE/IE data for peak interpretation . Pair with nuclear magnetic resonance (NMR) to resolve aromatic proton environments in the dibenzothiazepine core. Chromatographic purity can be assessed via HPLC-UV, leveraging the compound’s UV absorption properties inferred from its conjugated heterocyclic system .

Q. How should researchers design initial synthetic routes for this compound?

  • Methodological Answer : Base synthesis on established protocols for thiazepine derivatives, focusing on cyclization reactions involving sulfonamide intermediates. Incorporate oxidation steps (e.g., using peroxides) to achieve the 5,5-dioxide moiety . Monitor reaction progress via thin-layer chromatography (TLC) and intermediate characterization using FT-IR to track carbonyl (C=O) and sulfone (S=O) group formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Use the compound’s 3D structural data to simulate docking interactions in biological targets or catalyst surfaces. Validate predictions experimentally by comparing computed activation energies with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported ionization energy (IE) data for this compound?

  • Methodological Answer : Cross-validate EI-derived IE values (e.g., 9.70 eV ) with alternative methods like photoionization (PI) or charge-transfer experiments. Investigate potential isomerization or degradation during gas-phase analysis by coupling EI-MS with thermogravimetric analysis (TGA) to assess thermal stability . Replicate studies under inert atmospheres to minimize oxidative artifacts .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables such as temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model yield outcomes, referencing frameworks from chemical engineering process optimization . Include control experiments to isolate the sulfone group’s electronic effects on reactivity .

Q. What theoretical frameworks guide the study of this compound’s biological or catalytic activity?

  • Methodological Answer : Link research to conceptual frameworks like structure-activity relationships (SAR) or frontier molecular orbital theory. For biological studies, use docking simulations aligned with the compound’s 3D structure and validate via in vitro assays. In catalysis, apply Marcus theory to electron-transfer reactions involving the sulfone moiety .

Q. How do researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying humidity and temperature conditions, monitoring degradation via HPLC-MS. Use kinetic modeling (e.g., Eyring equation) to predict shelf life, and stabilize the compound in anhydrous, amber vials at -20°C .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., IE values), systematically compare experimental conditions (e.g., ionization methods, sample purity) and apply error-propagation analysis .
  • Interdisciplinary Integration : Combine chemical engineering principles (e.g., membrane separation ) with organic synthesis to scale up production while maintaining purity.

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